4-Bromo-3-methyl-1,2-benzothiazol-5-ol
Description
Significance of the Benzothiazole (B30560) Ring System in Organic and Medicinal Chemistry Research
The benzothiazole nucleus is a privileged scaffold in medicinal chemistry due to its presence in a multitude of biologically active compounds. Its derivatives have been extensively investigated and have shown a broad spectrum of pharmacological activities. This includes applications as anticancer, antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and antiviral agents. The versatility of the benzothiazole ring allows for substitutions at various positions, enabling the fine-tuning of its biological and physical properties. This has led to the development of numerous therapeutic agents and diagnostic tools. For instance, some benzothiazole derivatives are used as amyloid imaging agents in the study of Alzheimer's disease.
Specific Contextualization of 4-Bromo-3-methyl-1,2-benzothiazol-5-ol within Benzothiazole Research
A comprehensive search of scientific databases and academic literature reveals a significant lack of specific information on This compound . There are no readily available reports detailing its synthesis, physical and chemical properties, or any investigations into its biological activity.
Based on its name, the structure of this compound would feature a 1,2-benzothiazole core. This is an isomer of the more commonly studied 1,3-benzothiazole. The "4-Bromo" designation indicates a bromine atom at the 4-position of the benzene (B151609) ring. The "3-methyl" indicates a methyl group attached to the nitrogen atom of the thiazole (B1198619) ring, and the "5-ol" indicates a hydroxyl group at the 5-position of the benzene ring.
While research exists for other bromo- and methyl-substituted benzothiazoles, the specific combination of substituents and the 1,2-benzothiazole core of the title compound is not described in the accessible literature. Therefore, the following sections will outline the types of information that would be presented if research on this compound were available, drawing parallels with the broader family of substituted benzothiazoles for contextual understanding.
Due to the absence of specific data, no detailed research findings, data tables, or in-depth analysis for This compound can be provided. The subsequent sections are structured to reflect the user's outline but will be descriptive of the information that is currently unavailable.
Note: The following sections are structured as per the provided outline. However, due to the lack of specific information on this compound in the available scientific literature, these sections will describe the type of information that would be included if the compound were documented.
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrNOS |
|---|---|
Molecular Weight |
244.11g/mol |
IUPAC Name |
4-bromo-3-methyl-1,2-benzothiazol-5-ol |
InChI |
InChI=1S/C8H6BrNOS/c1-4-7-6(12-10-4)3-2-5(11)8(7)9/h2-3,11H,1H3 |
InChI Key |
DVWHEKKUUHYCAH-UHFFFAOYSA-N |
SMILES |
CC1=NSC2=C1C(=C(C=C2)O)Br |
Canonical SMILES |
CC1=NSC2=C1C(=C(C=C2)O)Br |
Origin of Product |
United States |
Synthesis and Characterization
This section would typically detail the synthetic routes to produce 4-Bromo-3-methyl-1,2-benzothiazol-5-ol and the analytical methods used to confirm its structure and purity. As no such synthesis has been reported, this section remains speculative.
Physicochemical Properties
This section would present the measured or calculated physical and chemical properties of the compound. A data table, if information were available, would be presented here.
Research Applications
Classical and Contemporary Approaches to Benzothiazole (B30560) Core Synthesis
The construction of the benzothiazole nucleus is a foundational step in the synthesis of its derivatives. Over the years, a multitude of methods have been developed, ranging from traditional condensation reactions to modern cyclization strategies, often employing metal catalysts or green chemistry principles. mdpi.comnih.gov
Condensation Reactions in Benzothiazole Formation
Condensation reactions are a cornerstone of benzothiazole synthesis, typically involving the reaction of an o-aminothiophenol with a carbonyl-containing compound. nih.gov This approach has been widely explored with various substrates and catalysts to improve yields and reaction conditions.
One of the most common methods involves the direct condensation of o-aminothiophenols with aldehydes, carboxylic acids, or their derivatives. nih.govresearchgate.net For instance, the reaction of 2-aminothiophenol (B119425) with various benzaldehydes can be effectively catalyzed by reagents like sodium hydrosulfite in an ethanol (B145695)/water mixture, yielding 2-arylbenzothiazoles. mdpi.comnih.gov Similarly, catalysts such as H2O2/HCl in ethanol at room temperature have been used to synthesize a range of benzothiazole compounds with different substituents in excellent yields. nih.gov Other catalytic systems, including ammonium (B1175870) chloride (NH4Cl), have been shown to activate benzaldehydes, facilitating the nucleophilic attack by the amino group of 2-aminothiophenol. nih.gov
Modern advancements have introduced more environmentally friendly and efficient catalysts. mdpi.com These include:
Microwave-assisted synthesis: Using amberlite IR-120 resin under microwave irradiation can produce 2-substituted benzothiazoles in short reaction times (5–10 minutes) with high yields (88–95%). mdpi.com
Ultrasound irradiation: In conjunction with a sulfated tungstate (B81510) catalyst, ultrasound can promote the condensation of substituted 2-aminothiophenols with aldehydes under solvent-free conditions, achieving yields of 90–98%. mdpi.com
Nanoparticle catalysis: Bismuth oxide (Bi2O3) nanoparticles have been used as an efficient heterogeneous catalyst, affording products in high yields (75–95%) within 1-2 hours at 60°C. mdpi.com
The table below summarizes various condensation reaction conditions for the synthesis of 2-substituted benzothiazoles.
| Reactants | Catalyst/Conditions | Yield | Reference |
| 2-Aminothiophenol + Aromatic Aldehydes | Amberlite IR-120, Microwave, 85°C | 88–95% | mdpi.com |
| 2-Aminothiophenol + Aldehydes | H2O2/HCl, Ethanol, Room Temp | Excellent | nih.gov |
| 5-Substituted 2-Aminothiophenols + Benzaldehydes | Na2S2O4, Water/Ethanol, Reflux | 51–84% | mdpi.com |
| 2-Aminothiophenol + Aromatic Aldehydes | Bi2O3 NPs, 60°C | 75–95% | mdpi.com |
| Substituted 2-Aminothiophenols + Aldehydes | Sulfated Tungstate, Ultrasound, Room Temp | 90–98% | mdpi.com |
Cyclization Strategies for Benzothiazoles
Intramolecular cyclization reactions represent another major pathway to the benzothiazole core. These methods often start with a pre-functionalized benzene (B151609) derivative that undergoes ring closure to form the thiazole (B1198619) portion of the molecule.
A prominent strategy is the oxidative cyclization of N-arylthioureas. nih.gov This transformation can be catalyzed by various transition metals. For example, RuCl3 has been used to catalyze the intramolecular oxidative coupling of N-arylthioureas, producing 2-aminobenzothiazoles in yields up to 91%. nih.gov Similarly, Pd(OAc)2 can catalyze the cyclization of N-aryl-N',N'-dialkylthioureas. nih.gov Nickel(II) salts have also emerged as a cheaper and less toxic catalyst for this reaction, providing high yields under mild conditions. nih.gov
The Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide, is a highly effective strategy for producing specific regioisomers of benzothiazoles. researchgate.netresearchgate.net Another approach involves the cyclization of thioformanilides using reagents like 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ). organic-chemistry.org
Recent developments have also focused on metal-free cyclization conditions. For example, a protic solvent, particularly water, can enable the formation of 2-substituted benzothiazoles from N-acyl 1,2-aminothiophenols at room temperature without the need for strong acids or metal catalysts. researchgate.net Furthermore, rhodium-catalyzed annulation reactions of S-aryl sulfoximines provide a regioselective route to 1,2-benzothiazines, which are structurally related to the target compound's core. nih.gov
Regioselective Functionalization Techniques for Benzothiazole Derivatives
To arrive at a specific structure like this compound, the introduction of substituents onto the benzothiazole ring must be controlled. This requires regioselective functionalization techniques.
Bromination Methodologies on the Benzothiazole System
The introduction of a bromine atom onto the benzothiazole ring is typically achieved through electrophilic aromatic substitution. The position of bromination is influenced by the existing substituents on the ring and the reaction conditions. For instance, the halogen-mediated synthesis of 2-substituted benzothiazoles from phenylthioureas is thought to proceed via halogenation of the thiocarbonyl sulfur followed by intramolecular electrophilic aromatic substitution. mdpi.com
In the synthesis of 2-aminobenzothiazoles, the use of N-bromosuccinimide (NBS) in the presence of a halide source can lead to the desired cyclized product, although competing ring bromination can occur, especially in polar solvents. mdpi.com For the synthesis of substituted anilines, which are precursors to benzothiazoles, bromine can be used as a catalyst for the cyclization of arylthioureas. researchgate.netresearchgate.net A method for synthesizing 4-bromo-3-methylanisole, a potential precursor, involves the direct bromination of m-methyl anisole (B1667542) using bromine in a halogenated alkane solvent, which achieves mono-substitution with high conversion and purity. google.com This highlights a potential strategy for introducing the bromo and methyl groups onto a benzene ring prior to the formation of the benzothiazole system.
Introduction of Methyl Substituents onto Benzothiazole Systems
The introduction of a methyl group can be accomplished at various stages of the synthesis. If starting with a pre-substituted aniline (B41778), such as m-toluidine (B57737) (3-methylaniline), the methyl group will be incorporated into the final benzothiazole structure. For the target compound, a 3-methyl group on the 1,2-benzothiazole ring is required. This is distinct from substitution on the benzene portion of the scaffold. The synthesis of 3-substituted nih.govmdpi.comresearchgate.nettriazolo[3,4-b]benzothiazoles has been explored, where functionalization at the C-3 position was achieved through various reactions on a hydrazine (B178648) intermediate. acs.org While this is a different heterocyclic system, the strategies for C-3 functionalization could be conceptually relevant.
Strategies for Hydroxyl Group Incorporation on Benzothiazole Systems
The incorporation of a hydroxyl group onto the benzothiazole ring, specifically at the 5-position, can be challenging. One common strategy is to use a starting material that already contains a hydroxyl group or a precursor group, such as a methoxy (B1213986) group, which can later be cleaved to reveal the hydroxyl functionality. For example, the synthesis of 2-(3-hydroxy-4-acetylamine-phenyl)benzothiazole was achieved through the condensation of o-aminothiophenol with 4-acetylamino-3-hydroxybenzoic acid. nih.gov
Another approach involves the direct functionalization of the benzothiazole ring. While direct hydroxylation can be difficult, methods like iridium-catalyzed C-H borylation can introduce a boryl group at specific positions (e.g., C5) on the related 2,1,3-benzothiadiazole (B189464) system. diva-portal.orgnih.gov This borylated intermediate can then be converted to a hydroxyl group through oxidation. This two-step process offers a regioselective route to hydroxylated derivatives that might be applicable to the 1,2-benzothiazole system.
Green Chemistry Principles in Benzothiazole Synthesis
The development of environmentally benign synthetic methodologies is a significant focus in modern organic chemistry, and the synthesis of benzothiazoles is no exception. Key green chemistry principles, such as the use of microwave irradiation and the development of catalyst-free protocols, have been successfully applied to the synthesis of the benzothiazole scaffold. bohrium.comscielo.br
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. scielo.brnih.gov This technology has been effectively utilized in the synthesis of various benzothiazole derivatives.
One prominent approach involves the condensation of 2-aminothiophenols with aldehydes or carboxylic acids. nih.govproquest.com For instance, the microwave-assisted synthesis of 2-substituted benzothiazoles has been achieved by reacting 2-aminothiophenol with various aldehydes in the presence of a catalyst or in a solvent-free setting. ias.ac.in The use of glycerol (B35011), a biodegradable and non-toxic solvent, under microwave irradiation represents a particularly green method, eliminating the need for a catalyst and reducing environmental impact. proquest.com
Studies have shown a significant reduction in reaction times, from hours to minutes, and an increase in product yields when switching from conventional heating to microwave irradiation. nih.gov For example, the synthesis of certain benzothiazole derivatives saw reaction times decrease from 2-8 hours to just 3-10 minutes, with yields increasing by 3% to 113%. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzothiazole Derivatives
| Entry | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Conventional | 2-8 hours | Varies | nih.gov |
This table illustrates the general advantages of microwave-assisted synthesis over conventional methods for benzothiazole derivatives, based on comparative studies.
The synthesis of halogenated benzothiazoles, a class of compounds to which this compound belongs, can also benefit from microwave-assisted techniques. For example, the synthesis of 6-acyl-5-chloro-1,3-benzothiazol-2(3H)-one derivatives has been efficiently carried out using microwave irradiation, significantly shortening reaction times. nih.gov
The development of catalyst-free synthetic routes is a cornerstone of green chemistry, as it simplifies reaction procedures, reduces costs, and minimizes toxic waste. bohrium.com Several catalyst-free methods for the synthesis of benzothiazoles have been reported, often utilizing green solvents like water or ethanol, or being conducted under solvent-free conditions. bohrium.comrsc.org
A notable example is the room temperature, catalyst-free synthesis of 2-substituted benzothiazoles by the simple condensation of 2-aminothiophenols with various aldehydes in ethanol. bohrium.com This method offers high atom economy, near-quantitative yields, and avoids the formation of toxic byproducts. bohrium.com Another innovative and environmentally friendly approach involves a three-component, one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions. nih.gov
Solvent-free reactions, where the reactants themselves act as the reaction medium, are also a key feature of green benzothiazole synthesis. These reactions not only reduce pollution but can also lead to higher efficiency and easier product isolation.
Table 2: Examples of Catalyst-Free Benzothiazole Synthesis
| Starting Materials | Solvent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Aminothiophenol, Aldehydes | Ethanol, Room Temp | 2-Substituted Benzothiazoles | ~Quantitative | bohrium.com |
| Aromatic amines, Aliphatic amines, Sulfur | DMSO, 140 °C | 2-Substituted Benzothiazoles | Good to Excellent | researchgate.net |
This table provides examples of catalyst-free synthetic protocols for benzothiazole derivatives, highlighting the diversity of applicable conditions and starting materials.
Optimization of Reaction Conditions and Yield for Substituted Benzothiazoles
The optimization of reaction parameters is crucial for maximizing the yield and purity of substituted benzothiazoles while minimizing reaction times and byproducts. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time.
For the synthesis of substituted benzothiazoles, a wide array of catalysts has been explored, ranging from metal-based catalysts to organocatalysts and biocatalysts. mdpi.com The choice of catalyst can significantly influence the reaction's efficiency and selectivity. For instance, in the synthesis of 2-arylbenzothiazoles, catalysts like copper-based systems have been shown to be effective. organic-chemistry.org However, the trend is moving towards cheaper, more environmentally friendly, and reusable catalysts.
The solvent system also plays a critical role. While traditional organic solvents are still in use, the shift towards green solvents like water, ethanol, and glycerol is evident in recent literature. scielo.brorganic-chemistry.org In some cases, solvent-free conditions have proven to be the most optimal, offering both environmental and practical advantages. mdpi.com
Temperature and reaction time are intrinsically linked and are often optimized together. Microwave-assisted synthesis has demonstrated that higher temperatures can be reached more efficiently, leading to drastically reduced reaction times without compromising yield. nih.govias.ac.in
The nature and position of substituents on the starting materials also have a profound impact on the reaction outcome. For example, the presence of electron-donating or electron-withdrawing groups on the aromatic ring of the aldehyde or the 2-aminothiophenol can affect the reactivity and, consequently, the yield of the final product. mdpi.com Optimization studies often involve screening a library of substituted starting materials to understand these electronic effects and to define the scope and limitations of a particular synthetic method.
Table 3: Factors for Optimization in Substituted Benzothiazole Synthesis
| Parameter | Considerations | Examples of Optimized Conditions | Reference |
|---|---|---|---|
| Catalyst | Activity, selectivity, cost, reusability, toxicity | Metal-free, biocatalysts, reusable heterogeneous catalysts | mdpi.com |
| Solvent | Polarity, boiling point, environmental impact | Water, ethanol, glycerol, solvent-free | bohrium.comscielo.brorganic-chemistry.org |
| Temperature | Reaction rate, side reactions | Room temperature to reflux, microwave heating | bohrium.comnih.gov |
| Reactant Substituents | Electronic and steric effects | Screening of electron-donating and -withdrawing groups | mdpi.com |
This table summarizes the key reaction parameters that are typically optimized to enhance the yield and efficiency of substituted benzothiazole synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
No ¹H NMR data for this compound has been found in the searched literature. This analysis would have been essential for identifying the number of unique proton environments, their chemical shifts (δ), spin-spin coupling patterns, and integration values, which together provide a detailed picture of the molecule's proton framework.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similarly, no ¹³C NMR data is available for this compound. This technique is indispensable for determining the number and type of carbon atoms within the molecule, including those in the aromatic rings and the methyl group.
Vibrational Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) Spectroscopy
No FT-IR spectral data for this compound could be located. An FT-IR spectrum would reveal the characteristic vibrational frequencies of the functional groups present, such as the O-H stretch of the hydroxyl group, C-H stretches of the methyl and aromatic groups, and vibrations associated with the benzothiazole ring system.
Electronic Spectroscopy for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption
There is no published UV-Vis spectroscopic information for this compound. This analysis would provide insights into the electronic transitions within the conjugated system of the molecule, indicating the wavelengths of maximum absorption (λmax) and providing information about the extent of π-electron delocalization.
Until the synthesis and subsequent spectroscopic characterization of this compound are reported in the scientific literature, a detailed and accurate article on its advanced spectroscopic properties cannot be constructed.
X-ray Diffraction for Solid-State Molecular Architecture
No crystallographic studies, including crystal system, space group, unit cell dimensions, or other solid-state architectural data for this compound, are available in the public domain.
To fulfill the request would require speculating on expected findings based on similar but distinct molecules, which would violate the instructions to focus solely on the specified compound.
Density Functional Theory (DFT) for Electronic and Geometric Properties
DFT has become a standard method for investigating the electronic structure of molecules. For this compound, a DFT study would typically involve:
Ground State Geometry Optimization and Conformational Landscapes
This analysis would determine the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy structure on the potential energy surface. This would provide precise bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Distribution)
An FMO analysis would calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a crucial indicator of the molecule's chemical reactivity and kinetic stability. The spatial distribution of these orbitals would reveal the likely sites for nucleophilic and electrophilic attack.
Analysis of Charge Transfer Properties within the Benzothiazole System
This would involve mapping the electron density distribution to understand how charge is transferred between different parts of the molecule, which is critical for understanding its electronic properties and intermolecular interactions.
Prediction and Interpretation of Vibrational Spectra
Computational methods can predict the infrared and Raman spectra of a molecule. By analyzing the vibrational modes, a deeper understanding of the molecule's structural features can be achieved.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
TD-DFT is used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. This would help in understanding the electronic transitions and the color of the compound.
Ab Initio Computational Approaches
Ab initio methods, which are based on first principles without the use of empirical parameters, could also be employed to provide a highly accurate description of the electronic structure of this compound, often used to benchmark results from DFT calculations.
The lack of specific studies on this compound highlights a gap in the current scientific literature. Future research in this area would be valuable for a comprehensive understanding of the structure-property relationships of this and related benzothiazole derivatives, potentially unlocking new applications in materials science, medicinal chemistry, or other fields.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among orbitals. It provides a localized, "chemist's-eye" view of the electron density distribution within a molecule, offering insights into charge transfer, hyperconjugative interactions, and the stability endowed by these electronic effects.
In the context of substituted benzothiazoles, NBO analysis reveals the nature and magnitude of interactions between filled (donor) and empty (acceptor) orbitals. These interactions, particularly the delocalization of electron density from a lone pair or a bonding orbital to an antibonding orbital, are crucial in stabilizing the molecular structure. For instance, studies on similar heterocyclic systems have shown significant stabilization energies arising from the interaction of lone pairs on heteroatoms (like nitrogen and sulfur) with adjacent antibonding orbitals.
While specific NBO data for this compound is not available in the public domain, general principles from studies on related benzothiazole derivatives can be extrapolated. The key intramolecular interactions would likely involve:
π → π Interactions:* Within the fused ring system, the interactions between the π-bonding and π*-antibonding orbitals are fundamental to its aromatic character and electronic properties.
Influence of Substituents: The bromo, methyl, and hydroxyl groups introduce additional electronic interactions. The bromine atom, with its lone pairs, and the hydroxyl group can act as electron donors through resonance, while also exerting an inductive withdrawing effect. The methyl group acts as a weak electron donor.
A hypothetical table of significant NBO interactions for this compound, based on common findings in related molecules, is presented below to illustrate the type of data generated from such an analysis.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP (1) N2 | π* (C1-C6) | Data not available | Lone Pair → π |
| LP (1) S1 | σ (C1-N2) | Data not available | Lone Pair → σ |
| LP (2) O5 | π (C4-C5) | Data not available | Lone Pair → π |
| π (C3-C4) | π (C5-C6) | Data not available | π → π |
| LP (3) Br4 | σ (C4-C5) | Data not available | Lone Pair → σ* |
This table is for illustrative purposes only, as specific research data for this compound is not publicly available.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool in computational chemistry that visualizes the electrostatic potential on the electron density surface of a molecule. It provides a guide to the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack.
In an MEP map, different colors represent different values of the electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. Conversely, blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potential values.
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): The regions around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the thiazole ring would exhibit a strong negative potential. These sites represent the most likely points for interaction with electrophiles.
Positive Potential (Blue): The hydrogen atom of the hydroxyl group would display a distinct region of positive potential, making it a likely site for hydrogen bonding and interaction with nucleophiles. The regions around the hydrogen atoms of the methyl group and the aromatic ring would also show some degree of positive potential.
Influence of Bromine: The bromine atom, due to its electron-withdrawing inductive effect and the "sigma-hole" phenomenon, could present a region of positive potential on its outermost surface, making it susceptible to certain types of interactions.
Understanding the MEP map is crucial for predicting how the molecule will interact with other molecules, including biological targets, and for designing chemical reactions.
Theoretical Studies on Thermodynamic Parameters and Stability
Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are widely employed to determine the thermodynamic properties of molecules. These calculations can provide accurate values for parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G), which are fundamental to understanding the stability and reactivity of a compound.
Theoretical calculations on benzothiazole derivatives have demonstrated the utility of DFT in predicting their thermodynamic behavior. sciencepub.net For this compound, these calculations would involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, various thermodynamic parameters can be calculated at a standard temperature and pressure.
These parameters are essential for:
Assessing Molecular Stability: The calculated heat of formation and Gibbs free energy of formation provide a quantitative measure of the molecule's thermodynamic stability.
Predicting Reaction Energetics: By calculating the thermodynamic properties of reactants and products, the feasibility and spontaneity of chemical reactions involving the compound can be predicted.
Understanding Conformational Preferences: In molecules with rotatable bonds, computational methods can determine the relative energies of different conformers, identifying the most stable three-dimensional structure.
While specific thermodynamic data for this compound is not present in the surveyed literature, a representative table of theoretically calculated thermodynamic parameters is shown below.
| Parameter | Value | Unit |
| Enthalpy (H) | Data not available | kcal/mol |
| Entropy (S) | Data not available | cal/mol·K |
| Gibbs Free Energy (G) | Data not available | kcal/mol |
| Heat of Formation | Data not available | kcal/mol |
| Dipole Moment | Data not available | Debye |
This table is for illustrative purposes only, as specific research data for this compound is not publicly available.
Reactivity Profiles and Mechanistic Investigations of 4 Bromo 3 Methyl 1,2 Benzothiazol 5 Ol and Analogs
Reaction Mechanisms Involving the Benzothiazole (B30560) Core
The benzothiazole ring system, an amalgamation of a benzene (B151609) ring and a thiazole (B1198619) ring, is an electron-rich aromatic heterocycle. nih.gov Its inherent reactivity is dictated by the endocyclic sulfur and nitrogen atoms, which influence the electron density distribution across the fused-ring structure. nih.gov The benzothiazole nucleus is a versatile scaffold in organic synthesis and is amenable to various transformations. epa.gov
Key reaction mechanisms involving the benzothiazole core include:
Electrophilic Substitution: The benzene portion of the benzothiazole ring can undergo electrophilic substitution. The resonance effects of the heteroatoms imply that electrophilic attack is generally favored at positions 4 and 6. chemistryjournal.net
Nucleophilic Substitution: The C2 position of the thiazole ring is susceptible to nucleophilic attack, a characteristic reactivity pattern for this system. Functionalization at this position is a common strategy for synthesizing a wide array of derivatives. nih.gov
Cyclization Reactions: One of the most fundamental reaction types is the cyclization to form the benzothiazole ring itself. A prominent example is the Jacobsen cyclization, which proceeds via a radical mechanism. researchgate.net Other methods involve the intramolecular cyclization of thioformanilides or the reaction of anilines with a sulfur source. indexcopernicus.comjsynthchem.com
Oxidative Cyclization: N-halosuccinimides can mediate the oxidative cyclization of phenylthioureas and thiobenzanilides to form the benzothiazole core under mild conditions. nih.govresearchgate.net
The properties and reactivity of the benzothiazole moiety are significantly affected by the nature and position of its substituents. nih.gov
Influence of Halogen (Bromine) Substituents on Reaction Pathways
The presence of a bromine atom at the C4 position of the benzothiazole ring profoundly influences its reactivity through a combination of inductive and resonance effects.
Role in Cyclization: During the synthesis of the benzothiazole scaffold itself, a bromo substituent on a precursor aniline (B41778) or phenylthiourea (B91264) can affect the cyclization efficiency. For instance, despite the deactivating nature of a 4-bromo substituent on a phenylthiourea precursor, the aromatic ring remains sufficiently nucleophilic for benzothiazole formation to proceed, albeit sometimes with competing ring halogenation. nih.gov
Leaving Group Potential: The C-Br bond can be cleaved under certain conditions, allowing bromine to act as a leaving group in nucleophilic aromatic substitution reactions. This is particularly relevant in reactions with strong nucleophiles or when facilitated by metal catalysts. researchgate.netresearchgate.net
Catalytic and Reagent Roles: Bromine itself (Br₂) is often used as a catalyst or oxidant in various synthetic methods for preparing benzothiazoles. indexcopernicus.comjsynthchem.com It can facilitate the cyclization of anilines or arylthioureas. indexcopernicus.com
Studies on the synthesis of 2-cyanobenzothiazoles have shown that obtaining derivatives like 4-bromo-7-methyl-benzothiazole-2-carbonitrile from disubstituted cyanothioformamides can result in low yields, highlighting the complex interplay of steric and electronic effects of substituents. mdpi.com
Role of Hydroxyl and Methyl Groups in Directing Chemical Reactivity
The hydroxyl (-OH) and methyl (-CH₃) groups on the benzene portion of 4-Bromo-3-methyl-1,2-benzothiazol-5-ol are crucial in directing the molecule's reactivity, primarily in electrophilic substitution reactions.
Hydroxyl Group (-OH): Located at the C5 position, the hydroxyl group is a powerful activating, ortho-, para-directing group. Its strong electron-donating resonance effect (+M) significantly increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The directing influence would favor substitution at the C6 position (ortho) and the C4 position (para). However, since the C4 position is already occupied by bromine, the primary site for electrophilic attack is C6.
Methyl Group (-CH₃): The methyl group at the C3 position is on the thiazole part of the ring system. Its influence on the reactivity of the fused benzene ring is primarily electronic, acting as a weak electron-donating group through hyperconjugation. Computational studies on related substituted benzothiazoles show that electron-donating groups like -CH₃ can tune the energy levels of the frontier molecular orbitals (HOMO and LUMO). nih.gov For example, adding a -CH₃ group can raise the HOMO energy level, which can impact charge transport properties and reactivity. nih.gov
The combined effect of the hydroxyl and methyl groups is a significant activation of the molecule for certain reactions. The directing power of functional groups is a well-established principle used to achieve regioselectivity in synthesis. nih.govmdpi.com
Table 1: Influence of Substituents on Frontier Molecular Orbital Energies in Analogous Systems
This table illustrates how different functional groups can alter the electronic properties of benzothiazole derivatives, based on computational studies of furan-based analogs. A higher HOMO energy indicates greater ease of donating an electron (increased nucleophilicity), while a lower LUMO energy suggests a greater ease of accepting an electron.
| Compound Analog | Key Substituent | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Comp1 (Base) | -H | -5.59 | -1.95 | 3.64 |
| Comp2 | -H (different position) | -5.58 | -1.88 | 3.70 |
| Comp3 | -NO₂ (Electron-Withdrawing) | -6.18 | -3.35 | 2.83 |
| Comp4 | -CH₃ (Electron-Donating) | -5.52 | -1.92 | 3.60 |
Data adapted from a study on furan-based benzothiazole derivatives, demonstrating general electronic trends of substituents. nih.gov
Nucleophilic and Electrophilic Attack Studies on Substituted Benzothiazoles
The sites of nucleophilic and electrophilic attack on a substituted benzothiazole like this compound are determined by the electronic landscape of the molecule.
Electrophilic Attack: As a general principle for benzothiazoles, electrophilic substitution tends to occur on the benzene ring. wisdomlib.org In this specific molecule, the powerful activating and directing effect of the C5-hydroxyl group makes the benzene ring highly susceptible to electrophilic attack, primarily at the C6 position. The bromine at C4 and the fused thiazole ring would sterically and electronically disfavor attack at other positions. Studies on the bromination of aminobenzothiazoles confirm that electrophilic substitution is a key reaction pathway. rsc.orgrsc.org
Nucleophilic Attack: Nucleophilic attack can occur at several sites:
C2 Position: The C2 carbon of the thiazole ring is a classic electrophilic center in the benzothiazole system and is a common site for nucleophilic attack. nih.gov
C4 Position (SₙAr): The bromine atom at C4 can be displaced by a strong nucleophile via a nucleophilic aromatic substitution (SₙAr) mechanism. The viability of this pathway depends on the reaction conditions and the nucleophile's strength. researchgate.netresearchgate.net
Other Centers: In complex reaction pathways, nucleophilic attack can even be directed at the sulfur or selenium atoms in related heterocyclic systems, leading to ring-opening reactions. nih.govmdpi.com
Molecular electrostatic potential (MEP) maps are a valuable computational tool for predicting reactive sites. nih.gov In MEP analysis, regions of high negative potential (colored red/orange) are susceptible to electrophilic attack, while regions of high positive potential (blue) are prone to nucleophilic attack. nih.gov For this compound, the area around the hydroxyl oxygen and the pi-system of the benzene ring would be electron-rich (negative potential), while the C2 carbon would likely exhibit a more positive potential.
Table 2: Predicted Reactivity Sites for this compound
| Reaction Type | Primary Target Site(s) | Controlling Factors |
| Electrophilic Attack | C6 | Strong activating and ortho-, para- directing effect of the C5-OH group. |
| Nucleophilic Attack | C2 | Inherent electrophilicity of the C2 position in the thiazole ring. |
| Nucleophilic Aromatic Substitution | C4 (Displacement of Br) | Presence of a good leaving group (Br); requires strong nucleophiles or specific catalytic conditions. |
Intramolecular Cyclization and Rearrangement Processes
Intramolecular reactions are critical for constructing complex heterocyclic systems from substituted benzothiazole precursors or for the transformation of the benzothiazole scaffold itself.
Intramolecular Cyclization: Many synthetic routes to substituted benzothiazoles rely on an intramolecular cyclization step. indexcopernicus.com This often involves the formation of a C-S bond. jsynthchem.com For example, N-(2-chlorophenyl) benzothioamides can undergo copper-catalyzed intramolecular coupling cyclization to yield benzothiazoles. indexcopernicus.com Similarly, iodine-catalyzed oxidative cyclization of β-ketothioamides represents another pathway to form diverse benzothiazole derivatives. researchgate.net These reactions highlight the importance of precursor design, where substituents play a key role in directing the cyclization.
Rearrangement Processes: Substituted benzothiazoles and related heterocycles can undergo fascinating rearrangement reactions. One notable example is the nucleophile-induced ring contraction observed in pyrrolo[2,1-c] nih.govindexcopernicus.combenzothiazines. beilstein-journals.org In this process, a nucleophile attacks the 1,4-thiazine ring, causing the cleavage of an S-C bond. The resulting thiol intermediate then undergoes an intramolecular cyclization to form a more stable, five-membered pyrrolo[2,1-b] nih.govwisdomlib.orgbenzothiazole ring system. beilstein-journals.org While this is an example from a related, more complex system, it demonstrates the potential for the thiazole portion of the molecule to participate in skeletal rearrangements under specific reaction conditions.
Structure Activity Relationship Sar Studies of Substituted Benzothiazoles
Methodologies for Deriving Structure-Activity Relationships in Benzothiazole (B30560) Research
The elucidation of SAR in benzothiazole research employs a combination of experimental and computational techniques to build a comprehensive understanding of how structural modifications influence biological outcomes. spirochem.com These methodologies allow for the systematic analysis of a compound's interaction with its biological target.
Experimental Approaches: Experimental methods provide direct measurement of binding affinities and functional effects. Key techniques include:
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes that occur when a ligand binds to a macromolecule, providing data on binding affinity (Ka), enthalpy (ΔH°), and entropy (ΔS°). These thermodynamic parameters help to characterize the forces driving the interaction, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. mdpi.com
Spectroscopic Methods: Techniques like UV-visible and fluorescence spectroscopy can detect conformational changes in a protein upon ligand binding, offering insights into the binding event. mdpi.com
Enzyme Inhibition Assays: For benzothiazoles designed as enzyme inhibitors, these assays quantify the inhibitory potency, typically as an IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) or a Ki (inhibition constant). nih.govnih.gov These values are critical for comparing the efficacy of different derivatives.
Computational and Theoretical Approaches: Computational methods complement experimental data by providing a detailed view of interactions at the atomic level.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical methods that correlate variations in the physicochemical properties of a series of compounds with their biological activities. nih.govnih.gov By developing a mathematical equation, QSAR can predict the activity of novel, unsynthesized compounds.
Density Functional Theory (DFT): DFT is a computational modeling method used to investigate the electronic structure of molecules. nih.govmdpi.com It helps in calculating properties like HOMO-LUMO energy gaps, which relate to a molecule's reactivity and stability, and can explain the effects of different substituents on the electronic properties of the benzothiazole ring. researchgate.netnih.gov
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. researchgate.netmdpi.com These models serve as templates for designing new compounds with a higher probability of being active.
These diverse methodologies, when used in concert, provide a robust platform for deriving detailed SAR, guiding the iterative process of drug design and optimization. csmres.co.uk
Impact of Substituent Position and Electronic Nature on Molecular Interactions
Influence of Substituent Position: The location of a substituent can determine whether it favorably interacts with a specific amino acid residue in a target's binding pocket.
Position 2: Substitutions at the C-2 position are common and significantly impact activity. For instance, attaching different heterocyclic rings like furan, pyrrole, or thiophene (B33073) at this position has been shown to modulate UVB photoprotective activity. nih.gov
Influence of Electronic Nature: The electronic character of a substituent modifies the electron density distribution across the benzothiazole ring system, affecting its ability to form key interactions.
Electron-Withdrawing Groups (EWGs): Halogens like bromine (Br) and chlorine (Cl), or a nitro group (NO₂), are common EWGs. A preliminary SAR study revealed that the presence of EWGs on an attached phenyl ring tends to increase the antifungal activity of benzothiazole-hydrazones. nih.gov The trifluoromethyl group (-CF₃), a strong EWG, has been noted for its ability to engage in halogen bonding and enhance binding energy. nih.gov In the case of 4-Bromo-3-methyl-1,2-benzothiazol-5-ol, the bromo group at position 4 would act as an EWG.
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) are considered EDGs. The same study on benzothiazole-hydrazones found that the presence of EDGs increased antibacterial activity. nih.gov The hydroxyl group at position 5 on this compound would serve as an EDG, potentially participating in crucial hydrogen bonding interactions within a receptor site.
The interplay between substituents creates a specific molecular electrostatic potential (MESP) map, which guides the molecule's orientation within a binding site. Predominant interactions for benzothiazoles often include hydrophobic and aromatic π-π stacking interactions, supplemented by hydrogen bonds and electrostatic forces where appropriate functional groups are present. mdpi.com
Table 1: Effect of Substituent Electronic Nature on Benzothiazole Activity
| Substituent Type | Example Groups | Observed Effect on Activity | Reference |
|---|---|---|---|
| Electron-Donating (EDG) | -OH, -OCH₃ | Increased antibacterial activity in benzothiazole-hydrazone series. | nih.gov |
| Electron-Withdrawing (EWG) | -Cl, -NO₂, -F, -Br | Increased antifungal activity in benzothiazole-hydrazone series. | nih.gov |
| EWG | -CF₃ | Can enhance binding energy through halogen bonding and lipophilic interactions. | nih.gov |
Elucidation of Molecular Mechanisms of Action through SAR (e.g., enzyme inhibition pathways)
SAR studies are instrumental in moving beyond simply identifying active compounds to understanding how they work at a molecular level. By correlating structural changes with effects on specific biological pathways, such as enzyme inhibition, researchers can elucidate the mechanism of action. mdpi.com
Enzyme Inhibition: Many benzothiazole derivatives exert their therapeutic effects by inhibiting key enzymes. SAR helps to identify the structural features required for potent and selective inhibition.
Kinase Inhibition: Benzothiazoles have been developed as inhibitors of various kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. nih.gov For example, a series of benzothiazole-thiadiazole hybrids was evaluated against VEGFR-2 and BRAF kinases. SAR analysis revealed that proper positioning within the ATP-binding pocket, facilitated by hydrogen bonds with key residues like GLU885 and ASP1046, was critical for inhibitory activity. nih.gov
Carbonic Anhydrase Inhibition: Novel benzothiazole conjugates incorporating amino acids have shown inhibitory activity against human carbonic anhydrase (CA) isoforms. The studies demonstrated that these compounds could achieve micromolar-level inhibition, with potency varying based on the specific amino acid moiety and substitutions on the benzothiazole core. nih.gov
α-Glucosidase Inhibition: This enzyme is a target for managing type-2 diabetes. A series of 2,3-dihydro-1,5-benzothiazepines (related heterocyclic structures) were found to be potent α-glucosidase inhibitors, with activity significantly greater than the standard drug, acarbose. Kinetic studies on the most active compounds revealed a competitive mode of inhibition, indicating they bind to the enzyme's active site. nih.gov
Poly(ADP-ribose) Polymerase (PARP) Inhibition: A mdpi.comresearchgate.netresearchgate.nettriazolo[3,4-b]benzothiazole scaffold was identified as a nicotinamide (B372718) mimic capable of inhibiting PARP enzymes. SAR exploration showed that the substitution pattern was key to selectivity; a 3-amino group led to potent inhibition of mono-ART PARPs, while a hydroxy derivative was selective for poly-ARTs. The binding mode involves hydrogen bonds and π-π stacking within the nicotinamide binding pocket. acs.org
Through this process of synthesis, biological testing, and structural analysis, SAR provides a roadmap to the molecular interactions that define a compound's mechanism, such as competitive or non-competitive enzyme inhibition. youtube.com This knowledge is vital for optimizing drug candidates to avoid off-target effects and enhance therapeutic efficacy.
Computational Approaches to SAR: Molecular Docking and Ligand-Target Interactions
Computational chemistry provides powerful tools to predict and analyze how a ligand, such as a benzothiazole derivative, interacts with its target protein. These in silico methods are essential for modern SAR studies, allowing for the rapid evaluation of large numbers of compounds and providing a structural basis for observed biological activities. csmres.co.uk
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves placing the ligand into the binding site of a protein and evaluating the goodness of fit using a scoring function, which estimates the binding energy.
Predicting Binding Modes: Docking simulations can reveal the specific interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that stabilize the ligand-receptor complex. nih.gov For instance, docking studies of benzothiazole derivatives targeting VEGFR-2 kinase successfully predicted binding modes similar to the known inhibitor sorafenib, identifying key interactions with residues like CYS1045 and ASP1046. nih.gov
Scoring and Ranking: Docking programs generate scores (e.g., MolDock Score, Glide G-score) that rank different compounds based on their predicted binding affinity. nih.govresearchgate.net While not perfectly correlated with experimental values, these scores are highly useful for prioritizing which compounds to synthesize and test, saving time and resources. In one study, benzothiazole-hydrazones with the best antifungal activity also showed the highest glide G-scores in docking simulations. nih.gov
Analyzing Ligand-Target Interactions: Beyond simply predicting a pose, computational tools allow for a detailed analysis of the forces at play.
Interaction Diagrams: 2D and 3D visualizations of the docked complex are used to identify the specific amino acid residues involved in the interaction and the nature of the bonds formed (e.g., hydrogen bond donors/acceptors, π-π stacking). mdpi.commdpi.com
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to study the stability of the ligand-protein complex over time. This technique models the movement of atoms and molecules, providing insights into the flexibility of the binding pocket and the dynamic nature of the interactions, which can refine the understanding gained from static docking poses. nih.govmdpi.com
Table 2: Examples of Computational SAR in Benzothiazole Research
| Benzothiazole Series | Target | Computational Method | Key Findings | Reference |
|---|---|---|---|---|
| Benzothiazole-hydrazones | Bacterial/Fungal Proteins | Molecular Docking | Compounds with the highest G-scores showed good correlation with potent antimicrobial activity. | nih.gov |
| Benzothiazole-thiadiazole hybrids | VEGFR-2/BRAF Kinase | Molecular Docking | Predicted binding mode similar to sorafenib, forming H-bonds with GLU885, LYS868, and ASP1046. | nih.gov |
| General Benzothiazoles | Lysozyme | Molecular Docking & MD Simulation | Identified T-shaped π-π stacking with TRP108 and H-bonds with ASN103 as key interactions. | mdpi.com |
| Benzothiazole Derivatives | SARS-CoV-2 Mpro | DFT, QSAR, Molecular Docking, MD Simulation | Identified potential drug leads and studied protein-ligand contacts, classifying them into hydrophobic, ionic, and hydrogen bonds. | nih.gov |
By integrating these computational approaches, researchers can build robust SAR models that not only explain existing data but also possess predictive power to guide the design of next-generation benzothiazole-based molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
